An In-depth Technical Guide to the Synthesis and Characterization of Aminocyclopyrachlor-Methyl
An In-depth Technical Guide to the Synthesis and Characterization of Aminocyclopyrachlor-Methyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminocyclopyrachlor-methyl, a notable synthetic auxin herbicide, has garnered significant attention within the agrochemical industry for its potent and selective herbicidal activity. This technical guide provides a comprehensive overview of the synthesis and characterization of aminocyclopyrachlor-methyl. The synthesis section delineates a plausible and detailed reaction pathway, offering insights into the strategic chemical transformations required to construct this complex molecule. The characterization section presents a multi-faceted analytical approach, detailing the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and confirmed data from Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and development of novel agrochemicals and related compounds.
Introduction
Aminocyclopyrachlor-methyl, scientifically known as methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate, is the methyl ester of aminocyclopyrachlor. It belongs to the pyrimidine carboxylic acid class of herbicides and functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in targeted broadleaf weeds.[1] Developed by DuPont, this herbicide is valued for its systemic action and its efficacy at low application rates.[2]
The methyl ester form, aminocyclopyrachlor-methyl (also referred to as DPX-KJM44), is a pro-herbicide that is rapidly hydrolyzed in plants and soil to its active form, aminocyclopyrachlor.[3] This conversion is a critical aspect of its mode of action and environmental fate. A thorough understanding of its synthesis and a robust characterization are paramount for its production, quality control, and for the development of new, improved analogues.
Synthesis of Aminocyclopyrachlor-Methyl
The synthesis of aminocyclopyrachlor-methyl is a multi-step process that involves the strategic construction of the substituted pyrimidine core. While the precise industrial synthesis protocol is proprietary, a chemically sound and efficient pathway can be postulated based on established organic chemistry principles and information from related patents. The general strategy involves the sequential introduction of the chloro, amino, and cyclopropyl groups onto a pyrimidine scaffold, followed by esterification.
A plausible synthetic route commences with a commercially available pyrimidine derivative, which undergoes a series of transformations including chlorination, amination, and a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl moiety. The final step is the esterification of the carboxylic acid to yield the methyl ester.
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed through the following key steps:
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Chlorination and Amination of a Pyrimidine Precursor: The synthesis likely starts from a suitable pyrimidine precursor, which is first chlorinated and then aminated to install the 5-chloro and 6-amino substituents.
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Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly probable method for the introduction of the cyclopropyl group at the 2-position of the pyrimidine ring. This involves the reaction of a halogenated pyrimidine intermediate with cyclopropylboronic acid.
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Esterification: The final step is the esterification of the carboxylic acid group at the 4-position to form the methyl ester. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst.
Caption: Proposed synthetic pathway for aminocyclopyrachlor-methyl.
Rationale Behind Experimental Choices
The choice of a Suzuki-Miyaura cross-coupling reaction is based on its high efficiency, functional group tolerance, and its prevalence in the synthesis of complex heterocyclic compounds. This method allows for the direct and selective formation of the carbon-carbon bond between the pyrimidine ring and the cyclopropyl group under relatively mild conditions. The use of a palladium catalyst is standard for this type of transformation.
Esterification with methanol under acidic conditions is a classic and reliable method for converting carboxylic acids to their corresponding methyl esters. This reaction is typically high-yielding and straightforward to perform.
Characterization of Aminocyclopyrachlor-Methyl
A comprehensive characterization of the synthesized aminocyclopyrachlor-methyl is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For aminocyclopyrachlor-methyl, both ¹H and ¹³C NMR spectra would provide valuable information.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl group, the methyl ester, and the amine group. The cyclopropyl protons would likely appear as a set of complex multiplets in the upfield region. The methyl ester protons would present as a sharp singlet, typically around 3.5-4.0 ppm. The amine protons would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be observed in the downfield region (around 160-170 ppm). The carbons of the pyrimidine ring would appear in the aromatic region, and the carbons of the cyclopropyl group and the methyl ester would be found in the upfield region.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Cyclopropyl-H | 0.5 - 1.5 (multiplets) | 5 - 15 |
| Methyl Ester (-OCH₃) | 3.5 - 4.0 (singlet) | 50 - 55 |
| Amine (-NH₂) | 5.0 - 6.0 (broad singlet) | - |
| Pyrimidine Ring Carbons | - | 100 - 160 |
| Ester Carbonyl (C=O) | - | 160 - 170 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For aminocyclopyrachlor-methyl, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a suitable technique.[4]
The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 228.2. The fragmentation pattern in MS/MS analysis can provide structural confirmation. Key fragmentation transitions observed for aminocyclopyrachlor-methyl are from m/z 228.2 to m/z 68.1 and m/z 168.1.[4] The fragment at m/z 168.1 likely corresponds to the loss of the cyclopropyl group and the methyl group from the ester.
| Analysis | Expected m/z |
| Molecular Ion [M+H]⁺ | 228.2 |
| Major Fragments | 168.1, 68.1 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of aminocyclopyrachlor-methyl is expected to show absorption bands corresponding to the N-H, C=O, C-Cl, and C-O functional groups.
| Functional Group | Expected IR Absorption Band (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C=O stretch (ester) | 1735 - 1750 |
| C-Cl stretch | 600 - 800 |
| C-O stretch (ester) | 1000 - 1300 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
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Weigh approximately 10-20 mg of the purified aminocyclopyrachlor-methyl sample.
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Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
Protocol 2: Analysis by LC-MS/MS
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Prepare a stock solution of aminocyclopyrachlor-methyl in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Prepare a series of working standard solutions by serial dilution of the stock solution.
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Set up the Liquid Chromatography (LC) system with a suitable reverse-phase column.
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The mobile phase can consist of a gradient of water and acetonitrile, both with a small amount of formic acid to aid ionization.
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Set up the Mass Spectrometer (MS) in positive electrospray ionization (ESI+) mode.
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Monitor the precursor ion at m/z 228.2 and the product ions at m/z 168.1 and 68.1.
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Inject the standard solutions to create a calibration curve and then analyze the sample solution.
Caption: Workflow for the characterization of aminocyclopyrachlor-methyl.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of aminocyclopyrachlor-methyl. The proposed synthetic pathway, centered around a Suzuki-Miyaura cross-coupling, offers a plausible and efficient route to this important herbicide. The characterization section outlines the key analytical techniques and expected spectroscopic data necessary to confirm the structure and purity of the synthesized compound. This guide serves as a foundational resource for chemists and researchers in the agrochemical field, providing both theoretical insights and practical considerations for the synthesis and analysis of aminocyclopyrachlor-methyl and related pyrimidine derivatives.
References
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AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). University of Hertfordshire. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2014). Aminocyclopyrachlor. In Pesticide residues in food 2014 – Joint FAO/WHO Meeting on Pesticide Residues. Retrieved from [Link]
- Turner, R. G., Claus, J. S., Holliday, M. J., & Hidalgo, E. (2008). TECHNICAL INTRODUCTION OF DUPONT'S NEW VEGETATION MANAGEMENT HERBICIDE AMINOCYCLOPYRACHLOR. North Central Weed Science Society Proceedings, 63, 201.
- Google Patents. (n.d.). WO2013050433A1 - Pesticide preparation and process for producing the same.
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Wikipedia. (n.d.). Aminocyclopyrachlor. Retrieved from [Link]
- Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Analytical Chemistry, 81(2), 797-808.
- Google Patents. (n.d.). AU2013323300B2 - Synergistic weed control from applications of aminocyclopyrachlor and triclopyr.
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ResearchGate. (n.d.). Chemical structures for aminocyclopyrachlor and aminocyclopyrachlor methyl. Retrieved from [Link]
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PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Retrieved from [Link]
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SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use.
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U.S. Environmental Protection Agency. (2022). Analytical method for aminocyclopyrachlor (DPX-MAT28), aminocyclopyrachlor methyl (DPX-KJM44), and degradates IN-LXT69 and IN-QF. Retrieved from [Link]

